6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichloro-2H-chromen-2-one and 4-fluoroaniline.
Condensation Reaction: The 6,8-dichloro-2H-chromen-2-one undergoes a condensation reaction with 4-fluoroaniline in the presence of a suitable condensing agent like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This can involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Continuous Flow Synthesis: Implementing continuous flow reactors to streamline the production process and improve scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6,8-dichloro-N-(3-chloro-4-fluorophenyl)-1-isoquinolinecarboxamide
- 6,8-dichloro-N-(1-ethyl-1H-imidazol-5-yl)-3-methylchromane-4-carboxamide
Uniqueness
6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of substituents, which confer distinct biological activities and chemical reactivity. Its fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development.
Properties
IUPAC Name |
6,8-dichloro-N-(4-fluorophenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2FNO3/c17-9-5-8-6-12(16(22)23-14(8)13(18)7-9)15(21)20-11-3-1-10(19)2-4-11/h1-7H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAMBABKJLSWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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